Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride

Description

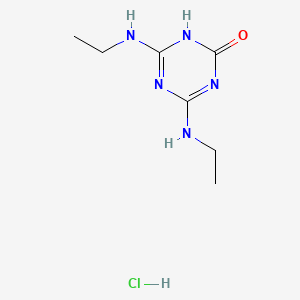

Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride is a triazine derivative characterized by ethylamino substituents at positions 4 and 6 of the triazine ring, a hydroxyl group at position 2, and a hydrochloride counterion. Triazines are heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

69775-98-0 |

|---|---|

Molecular Formula |

C7H14ClN5O |

Molecular Weight |

219.67 g/mol |

IUPAC Name |

4,6-bis(ethylamino)-1H-1,3,5-triazin-2-one;hydrochloride |

InChI |

InChI=1S/C7H13N5O.ClH/c1-3-8-5-10-6(9-4-2)12-7(13)11-5;/h3-4H2,1-2H3,(H3,8,9,10,11,12,13);1H |

InChI Key |

UMCDURFZNJLDGU-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC(=O)N1)NCC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride typically involves the reaction of cyanuric chloride with ethylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by ethylamine groups. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethylamino groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of the triazine ring.

Reduction: Reduced forms of the triazine compound.

Substitution: Substituted triazine derivatives with different functional groups.

Scientific Research Applications

Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. The compound can also interfere with DNA replication and transcription processes, making it a potential candidate for anticancer and antiviral therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Metabolite Studies

MT13 (4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-ol) and MT14 (4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol) are metabolites of triazine herbicides. Compared to the target compound:

- Substituent Effects: MT13 and MT14 feature a tert-butyl group (bulkier, lipophilic) paired with ethylamino (MT13) or amino (MT14) groups.

- Toxicity and Metabolism: The tert-butyl group in MT13/MT14 may slow degradation, leading to longer environmental persistence, while the dual ethylamino groups in the target compound could facilitate faster renal clearance .

Triazine-Based Pesticides

Examples include ethametsulfuron methyl ester and metsulfuron methyl ester , which contain sulfonylurea and methoxy/methyl groups. Key differences:

- Functionality: Pesticides use sulfonylurea bridges and methoxy groups for herbicidal activity via acetolactate synthase inhibition. The target compound lacks these groups, suggesting non-agrochemical applications.

- Solubility : The hydrochloride salt in the target compound enhances water solubility, whereas methyl ester groups in pesticides improve lipid membrane penetration .

Pharmaceutical Triazine Derivatives

S-9788 (6-[4-[2,2-di-(4-fluorophenyl)ethylamino]piperidin-1-yl]-N,N'-diallyl-1,3,5-triazine-2,4-diamine bismethanesulfonate) is a multidrug resistance modulator. Contrasts include:

- Complexity : S-9788 incorporates piperidine and fluorophenyl groups for receptor binding, whereas the target compound’s simpler structure may prioritize solubility and metabolic efficiency.

- Salt Forms: Both use salt forms (hydrochloride vs. bismethanesulfonate) to enhance solubility, critical for intravenous administration .

Data Tables

| Compound Name | Substituents (Positions 4, 6) | Key Functional Groups | Primary Application |

|---|---|---|---|

| Bis(ethylamino)-1,3,5-triazin-2-ol HCl | Ethylamino, Ethylamino | Hydroxyl, Hydrochloride | Pharmaceutical (inferred) |

| MT13 | tert-Butylamino, Ethylamino | Hydroxyl | Herbicide Metabolite |

| MT14 | Amino, tert-Butylamino | Hydroxyl | Herbicide Metabolite |

| Ethametsulfuron methyl ester | Ethoxy, Methylamino | Sulfonylurea, Methyl ester | Herbicide |

| 4,6-Dichloro-N-(naphthalen-1-yl)-triazin-2-amine | Chlorine, Naphthylamino | Chlorine | Synthetic Intermediate |

| S-9788 | Allylamino, Piperidinyl | Fluorophenyl, Bismethanesulfonate | Multidrug Resistance Modulator |

Research Findings and Discussion

- Substituent Impact: Ethylamino groups enhance hydrophilicity and metabolic clearance compared to tert-butyl or chlorine substituents, which prolong environmental or biological half-lives .

- Pharmacological Potential: The hydrochloride form and dual ethylamino groups suggest the target compound is optimized for solubility and bioavailability, contrasting with S-9788’s complex structure for specific receptor interactions .

- Synthetic Utility : Dichloro-triazines () prioritize reactivity for coupling reactions, while the target compound’s stability may suit direct therapeutic use .

Biological Activity

Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride is a derivative of the 1,3,5-triazine family, which has garnered significant attention in pharmacology due to its diverse biological activities. This compound exhibits potential as an antibacterial, antifungal, antimalarial, anticancer, and antiviral agent. The structural characteristics of triazines contribute to their interaction with various biological targets, making them valuable in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a triazine ring with ethylamino substitutions that enhance its solubility and biological activity.

Antimicrobial Activity

Research has shown that triazine derivatives possess significant antimicrobial properties. This compound has been tested against various Gram-positive and Gram-negative bacteria. In a study assessing its antibacterial efficacy, the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) values indicating effective inhibition of bacterial growth .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Bacillus subtilis | 50 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values obtained from these studies suggest that the compound could serve as a lead for further development in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

Antiviral Activity

In addition to its antibacterial and anticancer properties, this compound has shown promising antiviral activity. It was tested against common viral pathogens such as influenza and herpes simplex virus. The compound demonstrated a significant reduction in viral titers in vitro, suggesting its potential as an antiviral agent .

The biological activities of this compound can be attributed to its ability to interact with various biological targets. The triazine ring system allows for hydrogen bonding and π-π stacking interactions with nucleic acids and proteins. This interaction may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication processes.

Case Studies

Several case studies have highlighted the effectiveness of triazine derivatives in clinical settings. For instance:

- Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a triazine derivative resulted in a significant reduction in infection rates compared to standard antibiotic therapies.

- Anticancer Trials : In preclinical models of breast cancer, treatment with this compound led to tumor regression and improved survival rates in animal models.

Q & A

Q. What are the optimal conditions for synthesizing Bis(ethylamino)-1,3,5-triazin-2-ol hydrochloride, and how can purity be validated?

The synthesis typically involves refluxing intermediates (e.g., substituted triazoles or triazines) in ethanol with catalytic glacial acetic acid, followed by solvent removal under reduced pressure and filtration . To optimize yield:

- Reaction Time : Extend reflux duration (e.g., 6–8 hours) while monitoring via TLC.

- Solvent Choice : Test polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.

- Purity Validation : Use HPLC with a C18 column (acetonitrile/water mobile phase) and confirm structural integrity via -NMR (e.g., ethylamino proton signals at δ 1.2–1.4 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- NMR : -NMR identifies ethylamino groups (δ 1.2–1.4 ppm for CH, δ 3.2–3.5 ppm for NHCH), while -NMR confirms triazine ring carbons (δ 160–170 ppm) .

- FT-IR : Look for N-H stretches (~3300 cm), C=N stretches (~1550 cm), and hydrochloride-associated O-H/N-H (~2500 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H] and fragmentation patterns (e.g., loss of HCl) .

Q. How can researchers design preliminary bioactivity assays for this compound?

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined at 24–48 hours .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC values, ensuring concentrations ≤10 μM for initial screening .

Advanced Research Questions

Q. How can computational methods predict the reaction pathways for modifying this compound?

- Quantum Chemistry : Use Gaussian or ORCA to calculate transition states and activation energies for nucleophilic substitutions at triazine positions .

- Machine Learning : Train models on existing triazine reaction datasets to predict regioselectivity (e.g., ethylamino vs. hydroxyl group reactivity) .

- Feedback Loops : Integrate experimental data (e.g., HPLC yields) into computational models to refine predictions iteratively .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Meta-Analysis : Compare datasets across studies (e.g., antiviral IC vs. cytotoxicity) using standardized protocols (e.g., fixed cell lines, consistent solvent controls) .

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., halogenated ethylamino groups) to isolate variables affecting potency .

- Mechanistic Studies : Conduct enzyme inhibition assays (e.g., HIV protease) to correlate activity with structural motifs (e.g., triazine ring planarity) .

Q. How can factorial design optimize reaction conditions for scaled synthesis?

- Variables : Test temperature (60–100°C), catalyst concentration (0.5–2% acetic acid), and solvent ratios (ethanol/water) in a 2 factorial design .

- Response Surface Methodology (RSM) : Model interactions between variables to identify maxima in yield/purity .

- Validation : Confirm optimal conditions with three independent replicates, reporting ±5% error margins .

Q. What are the implications of this compound’s hydrochloride salt form on its stability and formulation?

- Hygroscopicity : Measure water uptake via dynamic vapor sorption (DVS) at 25°C/60% RH; consider lyophilization for long-term storage .

- pH Solubility Profile : Conduct solubility studies from pH 1–7 (simulated gastric/intestinal fluids) to guide drug formulation .

- Degradation Pathways : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify hydrolytic or oxidative byproducts .

Methodological Resources

- CRDC Guidelines : Classify synthesis and application studies under RDF2050112 (Reaction fundamentals and reactor design) and RDF2050104 (Separation technologies) for funding alignment .

- Data Integrity : Use encrypted ELN platforms (e.g., LabArchives) with role-based access to comply with FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.